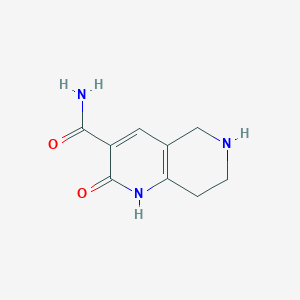

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide

CAS No.: 1864062-27-0

Cat. No.: VC4732107

Molecular Formula: C9H11N3O2

Molecular Weight: 193.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864062-27-0 |

|---|---|

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.206 |

| IUPAC Name | 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14) |

| Standard InChI Key | FFLJUBLUKUUATF-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1NC(=O)C(=C2)C(=O)N |

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the hexahydro-1,6-naphthyridine class, featuring a bicyclic framework comprising two fused six-membered rings: one fully saturated (cyclohexane-like) and one partially unsaturated (pyridine-like). Key structural features include:

-

2-Oxo group: A ketone at position 2 of the naphthyridine ring.

-

3-Carboxamide: An amide substituent at position 3, contributing to hydrogen-bonding potential.

-

Hexahydro saturation: Partial hydrogenation of the bicyclic system, reducing aromaticity and enhancing conformational flexibility .

The hydrochloride salt form introduces a chloride counterion, improving solubility in polar solvents. The SMILES notation O=C(C1=CC2=C(NC1=O)CCNC2)N.[H]Cl and InChIKey provide unambiguous representation of its connectivity .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 2-oxo-1,6-naphthyridine-3-carboxamide derivatives often leverages Smiles rearrangement or cyclocondensation strategies:

-

Smiles Rearrangement:

-

1-Amino-3-chloro-2,7-naphthyridines react with thiols or amines to form intermediates that undergo intramolecular rearrangement. For example, 1-amino-3-[(2-hydroxyethyl)thio]-naphthyridines rearrange to 1-amino-3-oxo derivatives under basic conditions .

-

Subsequent carboxylation or amidation at position 3 yields the carboxamide .

-

-

Cyclocondensation:

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt, a common practice to enhance bioavailability and stability .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 229.66 g/mol | |

| Appearance | Solid (powder) | |

| Solubility | Likely soluble in DMSO, methanol | |

| Storage | Room temperature, dry environment |

Spectroscopic Data:

-

IR: Strong absorptions at ~1638 cm (C=O stretch), ~2208 cm (C≡N stretch in related derivatives), and ~3226 cm (N-H stretch) .

-

NMR: Proton signals for NH groups appear at δ 8.04–10.13 ppm in DMSO-d .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315-H319-H335 | Causes skin/eye irritation, respiratory discomfort |

| P261-P264-P271 | Avoid inhalation, use protective gloves/eyewear |

The compound’s hydrochloride salt requires handling in a fume hood with appropriate personal protective equipment (PPE) .

Applications and Future Directions

-

Drug Discovery:

-

Chemical Biology:

-

Material Science:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume